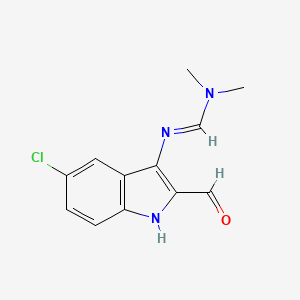

N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Description

N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (CAS: 1142214-23-0) is an indole-derived compound with the molecular formula C₁₂H₁₂ClN₃O and a molecular weight of 249.69 g/mol . Its structure features a 5-chloro-substituted indole core, a formyl group at position 2, and an N,N-dimethylimidoformamide moiety at position 3 (Figure 1). This compound is synthesized via reactions involving DMF–DMA (dimethylformamide dimethyl acetal), a reagent commonly used to introduce imidoformamide groups, as seen in analogous syntheses . The presence of both electron-withdrawing (chloro, formyl) and electron-donating (dimethylimidoformamide) groups makes it a versatile intermediate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-16(2)7-14-12-9-5-8(13)3-4-10(9)15-11(12)6-17/h3-7,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKQACRDXMJEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(NC2=C1C=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-chloro-2-formylindole, which can be obtained through the chlorination of 2-formylindole.

Formylation: The formyl group is introduced to the indole ring via a Vilsmeier-Haack reaction, using a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Imidoformamide Formation: The final step involves the reaction of 5-chloro-2-formylindole with N,N-dimethylformamide dimethyl acetal to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 5-chloro-2-carboxylic acid indole derivative.

Reduction: 5-chloro-2-hydroxymethyl indole derivative.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The formyl and imidoformamide groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Analogs

N'-(2-Formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide

- Molecular Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 245.28 g/mol

- Key Difference : Substitution of the 5-chloro group with a methoxy (-OCH₃) group.

- However, the chloro substituent may improve metabolic stability due to reduced susceptibility to oxidative degradation .

N'-(2-Formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

- Molecular Formula : C₁₃H₁₅N₃O

- Molecular Weight : 229.28 g/mol

- Key Difference : A methyl (-CH₃) group replaces the chloro substituent at position 3.

- Impact : The methyl group is less electronegative than chlorine, which may reduce intermolecular halogen bonding interactions. This could lower crystallinity but improve bioavailability in biological systems .

5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine

- Structure : Features an oxadiazole ring instead of an imidoformamide group.

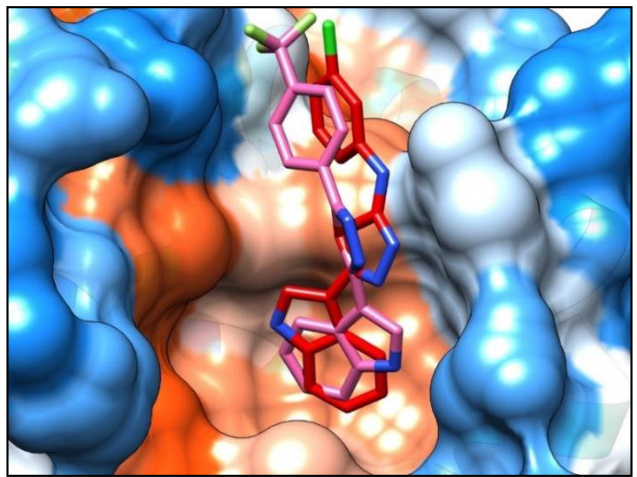

- Biological Relevance : Demonstrated strong binding to the hydrophobic pocket of the Bcl-2 protein, highlighting the indole moiety's role in target engagement. The imidoformamide group in the target compound may offer different hydrogen-bonding capabilities compared to oxadiazole .

Non-Indole Analogs with N,N-Dimethylimidoformamide Moieties

N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide

- Structure : Benzo[de]anthracene core with a bromo substituent.

- Photophysical Properties : Exhibits fluorescence quantum yields of 0.38 in ethyl acetate and 0.12 in DMSO, indicating solvent-dependent behavior. The indole-based target compound likely has lower conjugation but may show similar solvent sensitivity .

N′-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide

- Molecular Formula : C₈H₁₁N₅

- Key Feature: Pyrazole ring with a cyano (-CN) group.

- Synthesis : Prepared using DMF–DMA, analogous to the target compound. The pyrazole core’s smaller size may enhance metabolic clearance compared to the indole system .

Compound 10 (Phthalimide-Based Analogue)

- Structure : Isoindoline scaffold with a hydrazinyl linker and N,N-dimethylimidoformamide group.

- Biological Activity : Showed reduced anticancer activity compared to precursors with -NH₂ groups, suggesting that the imidoformamide moiety may hinder interactions with cellular targets. This contrasts with the indole-based compound, where the chloro and formyl groups could compensate for activity .

Table 1. Key Properties of Selected Analogs

*Estimated based on molecular formula.

Biological Activity

N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, with the CAS number 1142214-23-0, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₂ClN₃O

- Molar Mass : 249.7 g/mol

- Structure : The compound features an indole ring, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer properties. Studies have shown that N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide may inhibit the proliferation of various cancer cell lines. For example:

- Case Study 1 : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis through the activation of caspase pathways.

- Case Study 2 : A similar study on colon cancer cells (HT-29) revealed that treatment with this compound resulted in G0/G1 phase cell cycle arrest, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The indole derivatives are also noted for their antimicrobial properties. Preliminary tests have shown that N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide exhibits activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| P. aeruginosa | 100 µg/mL |

These findings suggest that this compound may be a candidate for further development as an antimicrobial agent .

The biological activity of N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide is thought to involve several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

- Cell Cycle Arrest : By interfering with cell cycle progression, particularly at the G0/G1 phase, the compound prevents cancer cells from dividing and proliferating.

- Antibacterial Mechanism : The exact mechanism remains to be fully elucidated; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function.

Safety and Toxicology

While N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide has shown promising biological activities, it is classified as an irritant. Proper handling and safety protocols should be adhered to during experimentation to mitigate any risks associated with exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.